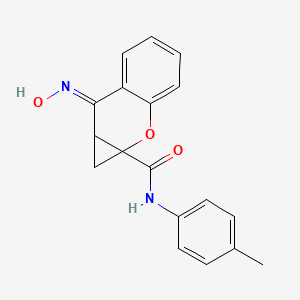![molecular formula C28H28N2O4 B12421601 4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate](/img/structure/B12421601.png)
4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is often used in fluorescence studies due to its ability to emit light upon excitation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate typically involves multiple steps, starting with the preparation of the anthracene core. The dimethylamino groups are introduced through a series of substitution reactions, followed by the addition of the carboxybenzoate group. The reaction conditions often require the use of strong acids or bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are frequently employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy to label and visualize biological samples.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of fluorescent dyes and pigments for various applications .
Mécanisme D'action
The mechanism of action of 4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate involves its ability to absorb light at specific wavelengths and emit fluorescence. This property is due to the presence of conjugated double bonds and the dimethylamino groups, which facilitate the absorption and emission of light. The compound interacts with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Carboxytetramethylrhodamine: Another fluorescent dye with similar structural features and applications.
Tetramethylrhodamine: Widely used in fluorescence microscopy and flow cytometry.
Rhodamine B: Known for its use in dye lasers and as a tracer dye in water studies .
Uniqueness
4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate stands out due to its unique combination of structural features, which provide enhanced fluorescence properties and stability compared to other similar compounds. Its ability to form stable complexes with various biomolecules makes it particularly valuable in biological and medical research .
Propriétés
Formule moléculaire |
C28H28N2O4 |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
4-carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate |
InChI |
InChI=1S/C28H28N2O4/c1-28(2)23-14-17(29(3)4)8-11-20(23)25(21-12-9-18(30(5)6)15-24(21)28)22-13-16(26(31)32)7-10-19(22)27(33)34/h7-15H,1-6H3,(H-,31,32,33,34) |
Clé InChI |
FQMMVXYOVGIGIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC(=[N+](C)C)C=CC2=C(C3=C1C=C(C=C3)N(C)C)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)











